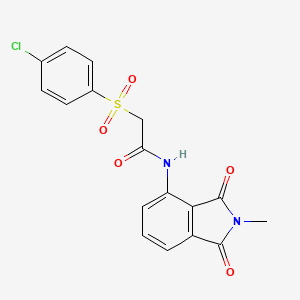
ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has gained interest in scientific research for its potential applications in various fields. This compound exhibits unique structural features, including a benzylated pyrazole ring and a thiazole moiety, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:
Benzylation of pyrazole: : Starting with 1H-pyrazole, a benzyl group is introduced via a benzylation reaction using benzyl bromide and a base like potassium carbonate in a suitable solvent.
Benzyloxy addition:
Thiazole formation: : A thiazole ring is formed by reacting the modified pyrazole with appropriate reagents, such as thioamides and alpha-haloketones.
Carboxamide formation: : The pyrazole-thiazole intermediate undergoes carboxamidation to introduce the carboxamido group.
Esterification: : Finally, esterification with ethyl bromoacetate leads to the formation of this compound.
Industrial Production Methods
Industrial production typically scales up these methods using larger volumes and optimized conditions to maximize yield and purity. Process optimization often involves the use of automated reactors, precise control of reaction parameters, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions including:
Oxidation: : Conversion of functional groups into their oxidized states, often using agents like potassium permanganate.
Reduction: : Reduction of specific functional groups, utilizing reagents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, wherein different substituents replace existing groups under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides, depending on the desired transformation.
Major Products
The products of these reactions vary based on the reagents used and the conditions applied but often lead to modified pyrazole or thiazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate finds applications in several scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: : Studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: : Investigated for potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: : Utilized in the development of novel materials and in the fine chemical industry for producing specific chemicals.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets, which include:
Molecular Targets: : Enzymes, receptors, or DNA, depending on its application.
Pathways Involved: : Pathways involved in inflammation, cell signaling, or metabolism.
Comparación Con Compuestos Similares
Ethyl 2-(2-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamido)thiazol-4-yl)acetate is compared with other pyrazole-thiazole derivatives, highlighting its unique structural features and reactivity:
Unique Features: : The combination of benzyl and benzyloxy groups with the pyrazole-thiazole core sets it apart.
Similar Compounds: : Similar compounds include derivatives with variations in the substituent groups or additional functional groups, such as methyl or ethyl pyrazole-thiazole analogs.
Hope this fulfills your request! What should we dive into next?
Propiedades
IUPAC Name |
ethyl 2-[2-[(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-2-32-22(30)13-20-17-34-25(26-20)27-23(31)21-15-29(14-18-9-5-3-6-10-18)28-24(21)33-16-19-11-7-4-8-12-19/h3-12,15,17H,2,13-14,16H2,1H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNOWSDMPFPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)

![2-(cyclopentylsulfanyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2639410.png)
![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)
![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)
![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)
![6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)



